
2-(Propan-2-yl)-1,3-dithiepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propan-2-yl)-1,3-dithiepane is an organic compound that belongs to the class of dithiepane derivatives. Dithiepanes are heterocyclic compounds containing a seven-membered ring with two sulfur atoms. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-dithiepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,3-dithiol with isopropyl halides in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dithiepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propan-2-yl)-1,3-dithiepane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepane ring to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted dithiepane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Propan-2-yl)-1,3-dithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Propan-2-yl)-1,3-dithiepane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiepane ring can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Propan-2-yl)-1,3-dithiolane: Similar structure but with a five-membered ring.
2-(Propan-2-yl)-1,3-dithiane: Similar structure but with a six-membered ring.
2-(Propan-2-yl)-1,3-dithiepine: Similar structure but with an eight-membered ring.
Uniqueness
2-(Propan-2-yl)-1,3-dithiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in the ring enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
87973-74-8 |
|---|---|
Molekularformel |
C8H16S2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
2-propan-2-yl-1,3-dithiepane |
InChI |
InChI=1S/C8H16S2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UHPGVDQTRTUEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1SCCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


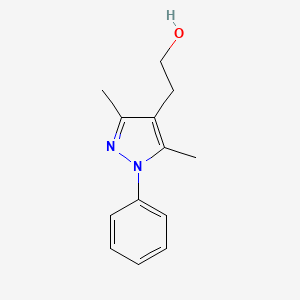
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)

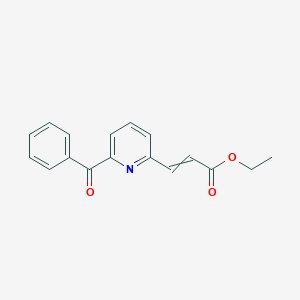
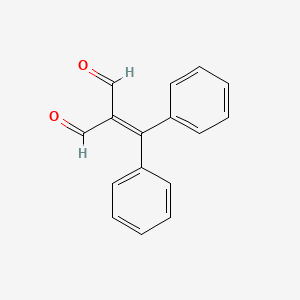
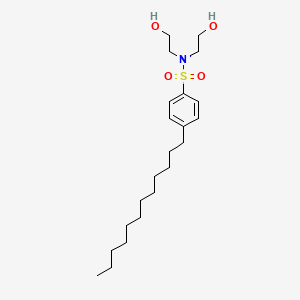
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
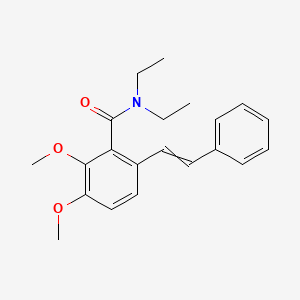
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
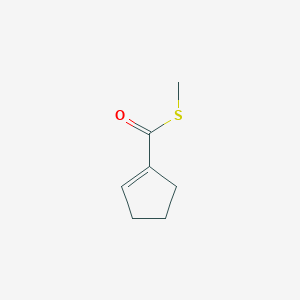
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
